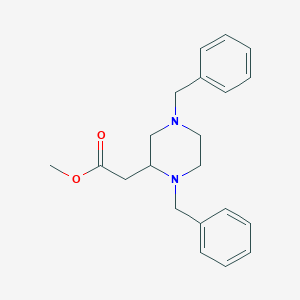

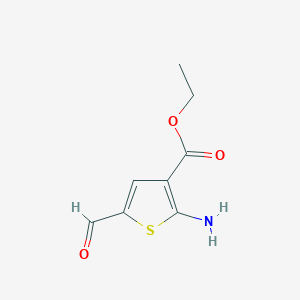

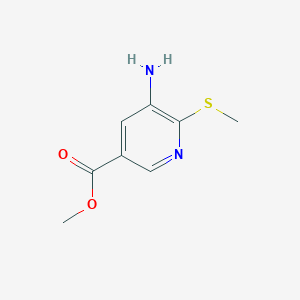

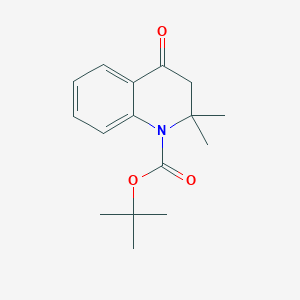

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

概要

説明

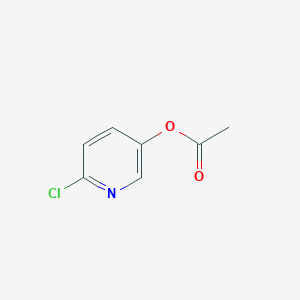

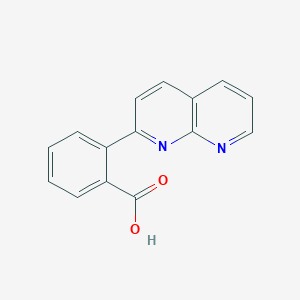

- AQ-13 遊離塩基は、マラリア原虫熱帯熱マラリア原虫感染症の治療薬として開発中の薬剤候補です。

- その化学構造は、4-アミノキノリンであるクロロキンに似ていますが、ジアミノアルカン側鎖が短くなっています。

- 注目すべきことに、AQ-13 はクロロキン耐性 P. ファルシパラム に対して活性を示します。

科学的研究の応用

- AQ-13’s applications span various scientific fields:

Chemistry: Limited information exists regarding its chemical applications.

Biology: Research may explore its effects on cellular processes.

Medicine: AQ-13’s potential as an antimalarial agent is of significant interest.

Industry: Industrial applications remain undisclosed.

準備方法

化学反応の分析

- AQ-13 が受ける反応の種類は、明確に文書化されていません。

- これらの反応に使用される一般的な試薬や条件は、現在不明です。

- AQ-13 反応から生成される主要な生成物は、広く研究されていません。

科学研究への応用

- AQ-13 の応用は、さまざまな科学分野にわたります。

化学: その化学的用途に関する情報は限られています。

生物学: 研究は、細胞プロセスに対するその影響を探求する可能性があります。

医学: AQ-13 は、マラリア治療薬としての可能性が注目されています。

産業: 産業用途は明らかにされていません。

類似化合物との比較

- AQ-13 の独自性は、クロロキンと比較して修飾された側鎖にあります。

- 類似の化合物には、クロロキン、キニーネ、その他の 4-アミノキノリンが含まれます。

作用機序

- AQ-13 がその効果を発揮する正確なメカニズムは、完全に解明されていません。

- 関与する分子標的と経路は、さらなる調査が必要です。

特性

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)